molecular formula C28H28O11 B1228834 Cleistanthin CAS No. 25047-48-7

Cleistanthin

Cat. No.: B1228834
CAS No.: 25047-48-7
M. Wt: 540.5 g/mol
InChI Key: FCOQWUOWHWHTJP-UHFFFAOYSA-N
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Description

Cleistanthin is a natural product found in Cleistanthus collinus and Phyllanthus taxodiifolius with data available.

Scientific Research Applications

1. Anticancer Potential

  • Cleistanthin A and B, derived from the tropical plant Cleistanthus collinus, demonstrate significant anticancer potential. This compound A has shown the ability to cause DNA strand breaks and induce apoptosis in various cell lines, including cervical carcinoma and Chinese hamster ovary cells. It acts by inhibiting DNA synthesis and inducing DNA damage, leading to cell death through apoptosis (Pradheepkumar et al., 2000). This compound B has been observed to cause G1 arrest and induce apoptosis in mammalian cells, inhibiting DNA synthesis and driving cells towards apoptosis (Kumar et al., 1998).

2. Inhibition of Cancer Cell Invasion

  • This compound A has been found to inhibit the invasion of MDA-MB-231 human breast cancer cells. This inhibition is linked to the β-catenin pathway, suggesting that this compound A could be a significant player in controlling cancer cell invasion and metastasis (Liu et al., 2019).

3. Interaction with Nicotinic Acetylcholine Receptor

  • Research involving molecular docking efficiency has shown that this compound-A interacts with the nicotinic acetylcholine receptor (nAChR). This interaction suggests a potential role for this compound-A as an alternative in therapies involving nicotine addiction (Lourthuraj et al., 2018).

4. Pharmacological and Toxicological Properties Prediction

  • Computer-aided tools have been used to predict the biological activity, toxicity effects, and pharmacokinetic profiles of this compound A and B. This approach aids in the initial exploration of these compounds' activities, particularly their anticancer activity and effects on the cardiovascular and renal systems (Parasuraman, 2016).

5. Impact on Adrenergic and Cholinergic Receptors

  • This compound A and B have been studied for their effects on adrenergic and cholinergic receptors. They were found to significantly inhibit the actions of alpha adrenergic receptors and the nicotinic cholinergic receptor, suggesting a potential role in therapies targeting these pathways (Parasuraman & Raveendran, 2011).

6. Isolation Techniques and Cell Viability Studies

  • New techniques have been developed for the isolation of this compound A, and studies have shown that it decreases the cell viability in hepatocellular and prostate cancer cell lines in a dose-dependent manner. This demonstrates its potential as an effective anticancer agent (Kumar et al., 2022).

Properties

CAS No.

25047-48-7

Molecular Formula

C28H28O11

Molecular Weight

540.5 g/mol

IUPAC Name

9-(1,3-benzodioxol-5-yl)-4-(3-hydroxy-4,5-dimethoxyoxan-2-yl)oxy-6,7-dimethoxy-3H-benzo[f][2]benzofuran-1-one

InChI

InChI=1S/C28H28O11/c1-31-18-8-14-15(9-19(18)32-2)25(39-28-24(29)26(34-4)21(33-3)11-36-28)16-10-35-27(30)23(16)22(14)13-5-6-17-20(7-13)38-12-37-17/h5-9,21,24,26,28-29H,10-12H2,1-4H3

InChI Key

FCOQWUOWHWHTJP-UHFFFAOYSA-N

SMILES

COC1COC(C(C1OC)O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6

Canonical SMILES

COC1COC(C(C1OC)O)OC2=C3COC(=O)C3=C(C4=CC(=C(C=C42)OC)OC)C5=CC6=C(C=C5)OCO6

Synonyms

cleistanthin
cleistanthin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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